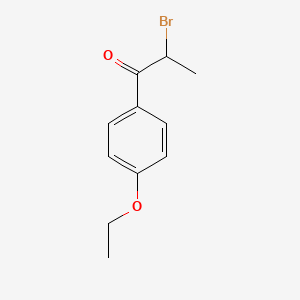

2-Bromo-1-(4-ethoxyphenyl)propan-1-one

Beschreibung

2-Bromo-1-(4-ethoxyphenyl)propan-1-one is a halogenated ketone, a class of organic compounds known for their reactivity and utility in forming new carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the carbon adjacent to the carbonyl group, known as the alpha position, makes this molecule particularly reactive and thus a valuable building block in the synthesis of more complex molecules.

| Property | Data |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 53946-87-5 (for the related compound 2-Bromo-1-(4-hydroxyphenyl)propan-1-one) |

| Appearance | Expected to be a solid |

Alpha-brominated ketones, or α-bromoketones, are a well-established class of reagents in organic synthesis. The electronegative bromine atom withdraws electron density from the α-carbon, making the attached hydrogen atoms more acidic and the carbon itself susceptible to nucleophilic attack. This electronic arrangement is central to their reactivity.

The synthesis of α-bromoketones can be achieved through several methods, most commonly via the direct bromination of a ketone with bromine in an acidic or basic medium. Alternative and often milder methods utilize reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom with greater control and selectivity. organic-chemistry.org The general reactivity of α-bromoketones makes them precursors to a wide array of functional groups.

The significance of this compound as a synthetic intermediate stems from the reactivity of the α-bromo ketone functional group. This moiety allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and material scientists. For instance, it can be used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The ethoxyphenyl group can also influence the biological activity of the final products.

Key reactions involving α-bromoketones include:

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles to form new bonds.

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.

Formation of Epoxides: Reaction with a base and a carbonyl compound can lead to the Darzens condensation, forming an α,β-epoxy ketone.

Synthesis of α-amino ketones: These can be prepared from α-bromo ketones and are important precursors for many biologically active molecules.

The versatility of these reactions underscores the importance of compounds like this compound in the construction of complex molecular architectures.

Research into aryl α-bromoketones is a dynamic field, with several key trajectories. One major area of focus is the development of greener and more efficient synthetic methods for their preparation. researchgate.net This includes the use of less hazardous brominating agents and the development of catalytic, one-pot procedures. researchgate.net

Another significant research direction is the expansion of their application in the synthesis of novel compounds with potential therapeutic properties. Aryl α-bromoketones are key building blocks in the synthesis of a variety of pharmacologically active compounds. researchgate.net For instance, the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone has been used as an intermediate in the synthesis of thiazole-substituted hydrazones, which have been investigated for their coordinating capability and pharmacological activity. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13BrO2 |

|---|---|

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

2-bromo-1-(4-ethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

PBZZQPIFIPQKJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)C(C)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 1 4 Ethoxyphenyl Propan 1 One

Direct Bromination Approaches

Direct bromination strategies are the most common and straightforward methods for preparing 2-Bromo-1-(4-ethoxyphenyl)propan-1-one. These approaches involve the reaction of 1-(4-ethoxyphenyl)propan-1-one (B1607008) with an electrophilic bromine source, which selectively substitutes one of the α-hydrogens.

Electrophilic α-Bromination of 1-(4-ethoxyphenyl)propan-1-one

The general mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst.

Deprotonation at the α-carbon to form the enol intermediate.

Nucleophilic attack by the enol on the brominating agent (e.g., Br₂).

Deprotonation of the resulting oxonium ion to yield the α-bromo ketone and regenerate the acid catalyst. masterorganicchemistry.com

The choice of brominating agent is critical for achieving high yield and selectivity. Several reagents are commonly employed for the α-bromination of aryl alkyl ketones.

Molecular Bromine (Br₂) : Elemental bromine is a traditional and effective reagent for α-bromination. The reaction is typically carried out in a suitable solvent, often with an acid catalyst like acetic acid or hydrobromic acid, to promote enolization. nih.gov While effective, Br₂ is highly corrosive and toxic, and its use can sometimes lead to the formation of polybrominated byproducts or bromination of the activated aromatic ring. For substrates like 4'-hydroxyacetophenone, reactions in ether have been used to achieve α-bromination. A similar approach using an inert solvent like chloroform (B151607) with a Lewis acid catalyst such as aluminum chloride has been applied to 4'-methylpropiophenone. prepchem.com

N-Bromosuccinimide (NBS) : NBS is a convenient, solid, and easier-to-handle source of electrophilic bromine. researchgate.net It is often used for selective brominations. For the α-bromination of ketones, NBS is typically used under acidic conditions (e.g., with p-toluenesulfonic acid) or with a catalyst like active aluminum oxide. researchgate.netnih.gov The reaction conditions can be tuned to favor α-bromination over other pathways. For instance, using NBS with acidic Al₂O₃ in methanol (B129727) favors α-bromination for aralkyl ketones. nih.gov

Copper(II) Bromide (CuBr₂) : CuBr₂ serves as both a bromine source and a Lewis acid catalyst. It is particularly noted for its high selectivity in the α-monobromination of ketones, with minimal side reactions on activated aromatic rings. mdma.chwikipedia.org The reaction is typically performed by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture like chloroform-ethyl acetate (B1210297). mdma.ch This method offers a clean reaction, as the byproduct, Copper(I) Bromide, is insoluble and can be easily removed by filtration. researchgate.net This high selectivity makes CuBr₂ an excellent choice for substrates like 1-(4-ethoxyphenyl)propan-1-one, which contains an activated aromatic ring. mdma.ch

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic acid or Chloroform, often with a Lewis acid (e.g., AlCl₃) | Cost-effective, readily available | Toxic, corrosive, potential for side reactions (polybromination, ring bromination) |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., PTSA), Al₂O₃, often in CCl₄ or CH₃CN | Solid, easy to handle, higher selectivity than Br₂ | More expensive than Br₂, requires careful control of conditions |

| Copper(II) Bromide (CuBr₂) | Reflux in Chloroform/Ethyl Acetate | High selectivity for α-monobromination, clean reaction, easy workup | Requires stoichiometric amounts, copper waste |

The choice of solvent and catalyst significantly impacts the reaction's outcome.

Solvent Systems : Halogenated solvents like chloroform and carbon tetrachloride are commonly used due to their inertness. prepchem.comnih.gov Acetic acid can serve as both a solvent and an acid catalyst, promoting the formation of the enol intermediate necessary for the reaction. nih.govnih.gov For CuBr₂ brominations, a mixture of chloroform and ethyl acetate is frequently employed, as it facilitates the reaction and the separation of byproducts. mdma.ch Methanol has also been used as a solvent, particularly in alumina-catalyzed NBS brominations, where it was found to promote α-bromination selectively over ring bromination. nih.gov

Catalysts : Acid catalysts are fundamental to the electrophilic bromination mechanism as they accelerate the rate-limiting enol formation. libretexts.org Common choices include mineral acids (HBr) and organic acids (acetic acid, p-toluenesulfonic acid). masterorganicchemistry.comresearchgate.net Lewis acids, such as aluminum chloride (AlCl₃), can also be used to activate the carbonyl group and facilitate the reaction, particularly when using molecular bromine. prepchem.comprepchem.com In some protocols, solid catalysts like active aluminum oxide have been shown to effectively promote bromination with NBS, offering advantages in terms of ease of handling and product purification. nih.gov

| Substrate Analogue | Brominating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4'-Methoxyacetophenone | CuBr₂ | None (reagent acts as catalyst) | Ethyl Acetate / Chloroform | 89.4% | guidechem.com |

| 4'-Methoxyacetophenone | Br₂ | None specified | Methanol | 90.6% | guidechem.com |

| 4'-Chloropropiophenone | Br₂ | AlCl₃ (anhydrous) | Chloroform | Not specified, but effective | prepchem.com |

| 4'-Methylpropiophenone | Br₂ | AlCl₃ (finely ground) | Chloroform | ~94% (crude) | prepchem.com |

| General Aralkyl Ketones | NBS | Acidic Al₂O₃ | Methanol | Excellent yields | nih.gov |

Regioselectivity : The regioselectivity of α-bromination in unsymmetrical ketones is governed by the mechanism. Under acidic conditions, the reaction proceeds via the thermodynamically more stable, more substituted enol, leading to bromination at the more substituted α-carbon. wikipedia.org However, for 1-(4-ethoxyphenyl)propan-1-one, the α'-position (on the aromatic ring side) has no hydrogens. The only enolizable protons are on the C2 carbon of the propyl chain. Therefore, the bromination selectively occurs at this position to yield this compound. The primary challenge in regioselectivity for this substrate is not between different α-carbons but between the α-carbon and the activated aromatic ring. The 4-ethoxy group is strongly electron-donating, making the aromatic ring susceptible to electrophilic attack. Reagents like CuBr₂ are particularly effective at selectively promoting α-bromination over aromatic bromination. mdma.ch The choice of solvent can also influence this selectivity; for example, using methanol as a solvent with NBS/Al₂O₃ has been shown to favor α-bromination, whereas acetonitrile (B52724) can promote nuclear bromination for highly activated substrates. nih.gov

Stereochemical Considerations : The α-bromination of 1-(4-ethoxyphenyl)propan-1-one creates a new stereocenter at the C2 position. The reaction mechanism proceeds through a planar enol intermediate. libretexts.org The subsequent attack by the brominating agent can occur from either face of this planar intermediate with equal probability. Consequently, if the starting material is achiral, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Alternative Bromination Strategies

While electrophilic substitution on the enol is the dominant pathway, it is instructive to consider other potential bromination mechanisms.

Free radical bromination is a well-established method for substituting hydrogens on carbons adjacent to activating groups, such as double bonds (allylic position) or aromatic rings (benzylic position). organic-chemistry.org These reactions are typically initiated by light (photobromination) or a radical initiator and often employ N-Bromosuccinimide (NBS) as the bromine source, which provides a low, steady concentration of Br₂ and bromine radicals. organic-chemistry.org

For 1-(4-ethoxyphenyl)propan-1-one, the α-carbon is also a benzylic position. However, the presence of the adjacent carbonyl group strongly favors the ionic, enol-based mechanism for α-halogenation over a radical pathway. The enol pathway is significantly lower in energy and kinetically much faster for ketones. Radical halogenation is highly selective for weaker C-H bonds, but the directing effect of the carbonyl group to form the enol intermediate is the overwhelming factor in this class of compounds. masterorganicchemistry.com Therefore, while radical bromination is a powerful tool for functionalizing other benzylic positions, it is not a standard or efficient alternative strategy for the α-bromination of simple aryl alkyl ketones like 1-(4-ethoxyphenyl)propan-1-one. The electrophilic α-bromination pathway remains the most synthetically viable and widely used methodology.

Indirect Synthetic Routes via Precursors

The synthesis of this compound is commonly achieved through an indirect, two-step process. This methodology first involves the formation of the ketone precursor, 1-(4-ethoxyphenyl)propan-1-one, followed by its selective α-bromination.

The precursor, 1-(4-ethoxyphenyl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation reaction. In this procedure, ethoxybenzene (phenetole) is reacted with a propanoylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the propanoyl group onto the para position of the ethoxybenzene ring due to the ortho, para-directing effect of the ethoxy group.

Once the 1-(4-ethoxyphenyl)propan-1-one precursor is synthesized and purified, the second step involves the selective bromination of the α-carbon (the carbon atom adjacent to the carbonyl group). A standard method for this transformation is the reaction of the ketone with elemental bromine (Br₂) in a suitable solvent, often glacial acetic acid, which can also act as a catalyst. nih.gov Alternatively, N-Bromosuccinimide (NBS) can be employed as the brominating agent, often with a radical initiator or an acid catalyst, to achieve the desired α-bromination. researchgate.net This reaction proceeds via an enol or enolate intermediate, leading to the formation of the target compound, this compound. nih.gov

| Step | Reaction Type | Reactants | Typical Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Ethoxybenzene, Propanoyl chloride | Aluminum chloride (AlCl₃) | 1-(4-ethoxyphenyl)propan-1-one |

| 2 | α-Bromination | 1-(4-ethoxyphenyl)propan-1-one | Bromine (Br₂) in Acetic Acid or N-Bromosuccinimide (NBS) | This compound |

Novel and Sustainable Synthetic Approaches

Recent research in organic synthesis has emphasized the development of more environmentally friendly and efficient methods. For the synthesis of α-bromoketones like this compound, these efforts focus on green chemistry principles and the use of advanced catalytic systems to improve reaction conditions, reduce waste, and enhance selectivity. researchgate.net

Green Chemistry Methodologies for Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of α-bromoketone synthesis, this involves replacing hazardous reagents and solvents with safer alternatives and designing more atom-economical reactions.

One prominent green strategy is the use of oxidative bromination systems. For instance, the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) provides an effective method for brominating ketones, with water being the only byproduct. organic-chemistry.org Another sustainable approach utilizes Oxone (potassium peroxymonosulfate) in conjunction with a bromide salt, such as ammonium (B1175870) bromide (NH₄Br), to generate the brominating species in situ. rsc.org This method avoids the direct use of hazardous elemental bromine and can be performed in a one-pot reaction from a secondary alcohol precursor. rsc.org

The use of ionic liquids as recyclable reaction media has also been explored. α-bromination of ketones using NBS can be carried out efficiently in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). scirp.org These solvents are non-volatile and can often be recovered and reused, minimizing waste. scirp.org Furthermore, electrochemical methods offer a reagent-free approach to activating bromide ions for the α-bromination of ketones, representing a clean and controllable synthetic tool. nih.gov

| Methodology | Bromine Source | Oxidant/Co-reagent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Bromination | HBr or KBr | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct; high atom economy. | organic-chemistry.org |

| Oxone System | Ammonium Bromide (NH₄Br) | Oxone | Avoids elemental bromine; can be a one-pot synthesis from alcohols. | rsc.org |

| Ionic Liquid Medium | N-Bromosuccinimide (NBS) | Ionic Liquid (e.g., [bmim]PF₆) | Recyclable solvent, reduced volatile organic compounds (VOCs). | scirp.org |

| Bromide/Bromate Couple | NaBr/NaBrO₃ | - | Non-hazardous brominating system. | researchgate.net |

| Electrochemical Synthesis | Bromide Salt | Electric Current | Avoids chemical oxidants; precise control over reaction. | nih.gov |

Catalytic Systems in α-Bromoketone Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems have been developed for the α-bromination of ketones.

Acid catalysts are commonly used to accelerate the bromination of ketones by promoting the formation of the enol intermediate. nih.gov Catalysts such as silica (B1680970) gel, p-toluenesulfonic acid, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to effectively catalyze the reaction between ketones and NBS. nih.govscirp.orgresearchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the α-halogenation of carbonyl compounds. Chiral secondary amines, such as proline derivatives (e.g., diphenylpyrrolidine), can catalyze the enantioselective α-bromination of aldehydes and ketones. rsc.orgresearchgate.net This proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source. While the target compound of this article does not have a chiral center at the α-position, the principles of organocatalysis represent a novel approach to controlling reactivity in related structures.

Metal-based catalysts have also been employed. For example, complexes of iron, such as Fe(OTf)₂, and titanium compounds like TiCl₄ or TiBr₄ used with an oxidant, can catalyze various α-halogenation reactions, offering high yields under mild conditions. organic-chemistry.org

| Catalyst Type | Example Catalyst | Brominating Agent | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|---|

| Solid Acid | Silica Gel | NBS | Acetophenones | Easy separation, mild conditions. | researchgate.net |

| Brønsted Acid | p-Toluenesulfonic acid | NBS | Aryl Ketones | Promotes enolization. | scirp.org |

| Organocatalyst | Diphenylpyrrolidine derivatives | NBS | Aldehydes, Ketones | Enables enantioselective reactions via enamine catalysis. | rsc.orgresearchgate.net |

| Transition Metal | TiCl₄ / H₂O₂ | - (Source from TiCl₄) | 1,3-Dicarbonyls | Efficient oxidative halogenation. | organic-chemistry.org |

| Transition Metal | Fe(OTf)₂ | N-Bromosuccinimide | α,β-Unsaturated Ketones | Catalyzes bromoazidation. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 4 Ethoxyphenyl Propan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α-halo ketones.

Elucidation of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comsavemyexams.com The pathway taken by 2-Bromo-1-(4-ethoxyphenyl)propan-1-one is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org For this compound, which is a secondary alkyl halide, the SN2 pathway is sterically accessible. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The stereochemistry of an SN2 reaction at a chiral center proceeds with inversion of configuration. ksu.edu.sa

SN1 Pathway : This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The stability of the resulting carbocation is a key factor in determining the feasibility of an SN1 reaction. savemyexams.com For this compound, the secondary carbocation that would form is stabilized by resonance with the adjacent carbonyl group and the 4-ethoxyphenyl ring. Polar protic solvents can further stabilize the carbocation intermediate, favoring the SN1 pathway. ksu.edu.sa SN1 reactions typically result in a racemic mixture of products if the α-carbon is a stereocenter. organic-chemistry.org

The competition between SN1 and SN2 pathways is a nuanced aspect of the reactivity of this compound. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents favor the SN1 pathway.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic α-carbon of this compound readily reacts with a variety of nucleophiles.

Amines : Primary and secondary amines can act as nucleophiles, displacing the bromide to form α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

Thiols : Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with α-bromo ketones to yield α-thio ketones.

Alkoxides : Alkoxides, being strong bases and nucleophiles, can react to give α-alkoxy ketones. However, under strongly basic conditions, elimination reactions can compete with substitution.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Amino ketone |

| Thiol | R-SH | α-Thio ketone |

| Alkoxide | R-O⁻ | α-Alkoxy ketone |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

Substituents on the aromatic ring can significantly influence the rate and equilibrium of nucleophilic substitution reactions. The 4-ethoxy group on the phenyl ring of the title compound is an electron-donating group.

Kinetics : An electron-donating group like the ethoxy group can affect the reaction rate. In an SN1 reaction, it helps to stabilize the carbocation intermediate through resonance, thereby increasing the reaction rate. In an SN2 reaction, its electronic effect on the transition state is more complex, but it can influence the electrophilicity of the α-carbon. Generally, electron-withdrawing groups on the aromatic ring would be expected to increase the rate of SN2 reactions by making the carbonyl carbon more electrophilic. acs.orgacs.org

Carbonyl Group Transformations

The carbonyl group of this compound is also a site of significant chemical reactivity, allowing for transformations into other functional groups.

Reduction Reactions to Alcohol Derivatives

The ketone functionality can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reduction is 2-bromo-1-(4-ethoxyphenyl)propan-1-ol. It is important to select a reducing agent that is chemoselective for the carbonyl group and does not react with the α-bromo substituent.

Formation of Imines and Oximes

The carbonyl group undergoes condensation reactions with primary amines and their derivatives.

Imines : Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst leads to the formation of an imine, also known as a Schiff base. chemistrysteps.commasterorganicchemistry.com This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is crucial, as it needs to be acidic enough to protonate the carbonyl oxygen but not so acidic as to protonate the amine nucleophile. lumenlearning.com

Oximes : The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org This reaction proceeds through a similar mechanism to imine formation. Oximes are often crystalline solids and can be used for the purification and characterization of ketones. libretexts.org

The following table illustrates the products of carbonyl group transformations.

| Reagent | Product Type |

| Sodium borohydride (NaBH₄) | Secondary alcohol |

| Primary amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

Rearrangement Reactions and Fragmentations

A hallmark reaction of α-haloketones, including this compound, is the Favorskii rearrangement. nih.govwikipedia.org This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or an alkoxide, and leads to the formation of carboxylic acid derivatives. nih.govwikipedia.org The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. synarchive.comadichemistry.com

The reaction is initiated by the abstraction of the acidic α'-proton (on the methyl group) by a base, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, resulting in the formation of a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack of the base on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. The direction of ring opening is dictated by the stability of the resulting carbanion. In the case of this compound, the ring would open to form the more stable carbanion, which is then protonated to yield the final carboxylic acid derivative. synarchive.comadichemistry.com

When an alkoxide is used as the base, the corresponding ester is formed. nih.govadichemistry.com The general course of the Favorskii rearrangement for a 2-bromo-1-arylpropan-1-one is depicted below:

General Scheme of the Favorskii Rearrangement

Note: This is a generalized scheme for a 2-bromo-1-arylpropan-1-one.

Note: This is a generalized scheme for a 2-bromo-1-arylpropan-1-one.

While specific studies on this compound are not abundant in the reviewed literature, the reactivity of analogous 1-aryl-2-bromopropanones in the Favorskii rearrangement has been documented. For instance, the reaction of related α-bromoketones with different bases leads to the corresponding rearranged products in varying yields.

Table 1: Examples of Favorskii Rearrangement with Analogous α-Bromoketones

| α-Bromoketone | Base | Product | Yield (%) |

|---|---|---|---|

| 2-Bromo-1-phenylpropan-1-one | Sodium methoxide | Methyl 2-phenylpropanoate | Moderate |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | Sodium ethoxide | Ethyl 2-(4-chlorophenyl)propanoate | Good |

Note: The data in this table is illustrative and based on the general reactivity of analogous compounds.

The study of the fragmentation patterns of this compound under mass spectrometry provides valuable insights into its structure and stability. Upon ionization, the molecular ion can undergo various fragmentation pathways. Key fragmentation processes for ketones include α-cleavage and McLafferty rearrangement. libretexts.orgchemguide.co.uk

For aromatic ketones, a common fragmentation involves the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in doublet peaks for bromine-containing fragments, separated by two mass units. docbrown.info

The expected fragmentation pathways for this compound would include:

α-Cleavage: Cleavage of the C-C bond between the carbonyl group and the adjacent carbon atoms. This can result in the loss of a bromine radical, a methyl radical, or the entire bromoethyl group.

Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and the α-carbon can lead to the formation of a stable 4-ethoxybenzoyl cation.

Loss of Ethoxy Group: Fragmentation of the ethoxy group from the aromatic ring can also be anticipated.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for 79Br) | m/z (for 81Br) |

|---|---|---|

| [M]+• | 256 | 258 |

| [M - Br]+ | 177 | - |

| [4-ethoxyphenyl-CO]+ | 149 | - |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry of similar compounds.

Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

The ethoxy group on the phenyl ring of this compound is an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to attack by electrophiles. youtube.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 2-Bromo-1-(3-nitro-4-ethoxyphenyl)propan-1-one |

| Bromination | Br+ | 2-Bromo-1-(3-bromo-4-ethoxyphenyl)propan-1-one |

| Sulfonation | SO3 | 2-(4-(2-Bromo-1-oxopropyl)-2-ethoxyphenyl)sulfonic acid |

Note: The products listed are predicted based on the directing effects of the substituents.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the carbonyl group, the α-carbon bearing the bromine, and the aromatic ring—allows for a variety of selective chemical transformations.

A significant reaction involving α-bromoketones is their use in the synthesis of heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. synarchive.comyoutube.com In this reaction, the thioamide acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This is followed by an intramolecular condensation to form the thiazole ring. asianpubs.orgscholaris.ca This reaction is highly regioselective, with the sulfur atom of the thioamide attacking the α-carbon and the nitrogen atom attacking the carbonyl carbon.

The reaction of this compound with thioacetamide, for instance, would be expected to yield 2-methyl-4-(4-ethoxyphenyl)thiazole. This transformation highlights the chemoselectivity of the reaction, where the thioamide preferentially reacts with the α-bromoketone functionality over any potential reaction with the aromatic ring.

Table 4: Example of a Chemoselective and Regioselective Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Note: The product is predicted based on the established mechanism of the Hantzsch thiazole synthesis.

The carbonyl group in this compound can undergo stereoselective reduction to form the corresponding bromohydrin. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and reaction conditions. Chiral reducing agents can be employed to achieve enantioselective reductions.

Furthermore, nucleophilic substitution at the chiral α-carbon can proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and solvent. SN2 reactions at the α-carbon would be expected to proceed with an inversion of configuration. organic-chemistry.org

While specific studies detailing the stereoselective transformations of this compound are limited, the principles of stereoselective reactions of α-haloketones are well-established.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-arylpropan-1-one |

| 2-Bromo-1-phenylpropan-1-one |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one |

| 2-Bromo-1-(4-nitrophenyl)propan-1-one |

| Methyl 2-phenylpropanoate |

| Ethyl 2-(4-chlorophenyl)propanoate |

| 2-(4-Nitrophenyl)propanoic acid |

| 2-Bromo-1-(3-nitro-4-ethoxyphenyl)propan-1-one |

| 2-Bromo-1-(3-bromo-4-ethoxyphenyl)propan-1-one |

| 2-(4-(2-Bromo-1-oxopropyl)-2-ethoxyphenyl)sulfonic acid |

| 2-Bromo-1-(3-acyl-4-ethoxyphenyl)propan-1-one |

| Thioacetamide |

| 2,5-Dimethyl-4-(4-ethoxyphenyl)thiazole |

| 2-methyl-4-(4-ethoxyphenyl)thiazole |

| 2-bromo-1-phenylethanone |

| 2-bromo-1-(4-methoxyphenyl)ethanone |

| 2-bromo-1-(4-halophenyl)ethan-1-ones |

| thioacetamide |

| 4-(4-halophenyl)-2-methylthiazoles |

| 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

| 5-acetyl-4-methyl-2-(methylamino)thiazole |

| 2-aminothiazole |

| 2-bromoacetophenone |

| thiourea |

| 2-aminothiazoles |

| 2-amino-1,3-selenazoles |

| 2-bromo-1-(4-chlorophenyl)-ethanone |

| thiosemicarbazide |

| 4-phenyl-1,3-thiazole |

| 2-bromo-4-phenylthiazole |

| 2-amino-4-phenylthiazole |

| 1-[5-(4-chlorophenyl)thiazol-2-yl]hydrazine hydrobromide |

| (E)-2-[2-(2-nitrobenzylidene)hydrazinyl]-4-phenylthiazol-3-ium bromide |

| 1-aryl-2-bromoethanones |

| 2-(1-substituted methylidene)-hydrazinecarbothioamides |

| 2-aminothiazole |

| 2-bromoacetophenones |

| 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates |

| 2-amino-1,3-selenazoles |

| 2-bromo-1,1,1-trifluoropropane |

| 3-aryl-1-indanones |

Spectroscopic and Structural Characterization of 2 Bromo 1 4 Ethoxyphenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, the following proton chemical shifts (δ) can be predicted:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets in the downfield region, typically between 6.9 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be more deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group.

Ethoxy Group Protons: The ethoxy group will show a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.1 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm, with a characteristic coupling constant (J) of approximately 7.0 Hz.

Propan-1-one Backbone Protons: The methine proton (-CH(Br)-) will appear as a quartet downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom, likely in the range of 5.2-5.4 ppm. The methyl protons adjacent to the chiral center (-CH(Br)CH₃) will appear as a doublet around 1.9 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the predicted chemical shifts are as follows:

Carbonyl Carbon: The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 192-194 ppm.

Aromatic Carbons: The aromatic carbons will show signals between 114 and 164 ppm. The carbon bearing the ethoxy group will be the most shielded among the substituted aromatic carbons, while the carbon attached to the carbonyl group will be more deshielded.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 64 ppm, and the terminal methyl carbon (-CH₃) will be the most shielded, appearing around 14 ppm.

Propan-1-one Backbone Carbons: The carbon attached to the bromine atom (-CH(Br)-) will be found around 41 ppm, and the adjacent methyl carbon (-CH(Br)CH₃) will be in the region of 20 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 193.0 |

| Aromatic CH (ortho to C=O) | 7.9 (d) | 131.0 |

| Aromatic CH (meta to C=O) | 6.9 (d) | 114.5 |

| Aromatic C (ipso to C=O) | - | 130.0 |

| Aromatic C (ipso to -OEt) | - | 163.5 |

| -CH(Br)- | 5.3 (q) | 41.5 |

| -CH(Br)CH₃ | 1.9 (d) | 20.0 |

| -OCH₂CH₃ | 4.1 (q) | 64.0 |

| -OCH₂CH₃ | 1.4 (t) | 14.5 |

d = doublet, t = triplet, q = quartet

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the doublet and quartet of the propan-1-one backbone, confirming the -CH(Br)CH₃ fragment. Similarly, correlations would be seen between the methylene quartet and the methyl triplet of the ethoxy group. The aromatic protons would also show correlations between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the proton signal at ~5.3 ppm to the carbon signal at ~41.5 ppm, confirming the -CH(Br)- assignment. Likewise, all other protonated carbons would be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the aromatic protons ortho to the carbonyl group (at ~7.9 ppm) would show a correlation to the carbonyl carbon (at ~193.0 ppm). The methine proton of the propan-1-one backbone would also show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

C-O Stretch: The ether linkage of the ethoxy group will produce a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and propyl groups will appear just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

| Functional Group | Predicted FT-IR Absorption (cm⁻¹) |

| C=O (Aryl Ketone) | 1680-1700 |

| C-O (Ether) | 1250 (asym), 1040 (sym) |

| C=C (Aromatic) | 1600-1450 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C-Br | 600-500 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show a strong band for the aromatic ring breathing mode. The C=O stretch is also Raman active. The C-Br stretch, while sometimes weak in the IR, can be more readily observed in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃BrO₂), the expected molecular weight is approximately 256.01 g/mol for the monoisotopic mass.

The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of an ethoxyphenyl acylium ion.

Loss of Br: Loss of a bromine radical to form a stable carbocation.

Cleavage of the ethoxy group: Fragmentation of the ethoxy group, leading to the loss of ethylene (B1197577) or an ethoxy radical.

The analysis of these fragment ions helps to confirm the proposed structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS would provide the experimental mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm).

This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed.

| Property | Data |

| Molecular Formula | C11H13BrO2 |

| Isotopes | 12C, 1H, 79Br, 16O |

| Theoretical Exact Mass | 256.0100 u |

| Isotopes | 12C, 1H, 81Br, 16O |

| Theoretical Exact Mass | 258.0080 u |

Note: The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks) of nearly equal intensity due to the natural abundance of its two stable isotopes, 79Br and 81Br.

Fragmentation Patterns and Mechanistic Interpretation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of ketones is often predictable, with cleavage adjacent to the carbonyl group being a common pathway. dummies.comlibretexts.org

A primary fragmentation mechanism for this compound is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent α-carbon. youtube.comyoutube.com This process is favored because it leads to the formation of a resonance-stabilized acylium ion, which is often observed as a prominent peak in the mass spectrum. youtube.com Other likely fragmentation pathways include the loss of the bromine atom and cleavage within the ethoxy group.

| Proposed Fragment Ion | Fragmentation Pathway | Theoretical m/z (for 79Br) |

| [C10H13O2]+ | Loss of a bromine radical (•Br) from the molecular ion | 179.08 |

| [C9H10O2]+• | Loss of an ethyl radical (•CH2CH3) from the molecular ion | 150.06 |

| [C9H9O2]+ | α-cleavage, loss of a methyl radical (•CH3) and bromine atom (Br) | 149.06 |

| [C8H7O]+ | Formation of the 4-ethoxybenzoyl acylium ion via α-cleavage | 149.06 |

| [C7H7O]+ | Loss of an ethyl group from the 4-ethoxyphenyl moiety | 107.05 |

X-ray Crystallography for Solid-State Structure

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···Br Hydrogen Bonding)

The packing of molecules in a crystal is directed by a network of intermolecular interactions. mdpi.comias.ac.in For this compound, weak hydrogen bonds are expected to play a significant role.

C-H···O Interactions : These are a type of weak hydrogen bond where a carbon-bound hydrogen atom acts as the hydrogen bond donor and an oxygen atom (in this case, the carbonyl oxygen) acts as the acceptor. wikipedia.org In the crystal lattice, aromatic C-H groups can interact with the carbonyl oxygen of adjacent molecules, often leading to the formation of one-dimensional chains or other supramolecular assemblies. researchgate.net This interaction helps to stabilize the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Expected Role in Crystal Packing |

| C-H···O | Aromatic C-H | Carbonyl Oxygen | < 3.2 wikipedia.org | Formation of molecular chains/networks |

| C-H···Br | Aromatic or Aliphatic C-H | Bromine Atom | Variable | Stabilization of supramolecular structure |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state describes the spatial arrangement of its atoms. For this compound, a key feature is the relative orientation of the ethoxyphenyl ring and the α-bromopropionyl group.

Based on analogs like 2-bromo-1-(4-methoxyphenyl)ethanone, the molecule is expected to be nearly planar. researchgate.net This planarity is maintained by the conjugation between the phenyl ring and the carbonyl group, and may be further stabilized by intramolecular interactions. The torsion angle between the plane of the benzene ring and the plane of the ketone side chain is likely to be close to 180°, indicating a trans arrangement that minimizes steric hindrance. researchgate.net The ethoxy group is also expected to be largely coplanar with the benzene ring to maximize electronic delocalization.

Computational and Theoretical Studies of 2 Bromo 1 4 Ethoxyphenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's optimized geometry and electronic properties from first principles.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its favorable balance of accuracy and computational cost. mdpi.com Methods like B3LYP, combined with a suitable basis set such as 6-311G(d,p), are frequently employed to determine the ground-state molecular structure. mdpi.comresearchgate.net This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a stable structure is found.

For 2-Bromo-1-(4-ethoxyphenyl)propan-1-one, DFT calculations would yield crucial data on its structural parameters. The resulting optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These calculations also reveal key electronic properties such as total energy, dipole moment, and charge distribution, which are essential for understanding its polarity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl double bond | ~1.22 Å |

| C-Br | Carbon-Bromine single bond | ~1.95 Å |

| C-C (Aromatic) | Phenyl ring carbon-carbon bonds | ~1.40 Å |

| C-O (Ether) | Phenyl-Oxygen ether bond | ~1.37 Å |

| Bond Angles | ||

| O=C-C(Br) | Angle around the carbonyl carbon | ~120° |

| C-C-Br | Angle at the chiral carbon | ~109.5° |

Note: These are representative values based on standard bond lengths and angles for similar functional groups. Actual values would be determined by specific DFT calculations.

For situations requiring higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be utilized. ijnc.ir These methods are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals. While more computationally demanding, ab initio calculations provide a benchmark for verifying the results obtained from DFT. They are particularly valuable for systems where electron correlation effects are significant, offering a more refined description of the molecule's energy and electronic structure.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of these orbitals, particularly the frontier orbitals, is critical for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. ijnc.ir

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl ring, which can readily donate electron density. Conversely, the LUMO is likely centered on the electrophilic carbonyl group and the adjacent carbon-bromine bond. The energy gap can be used to calculate global reactivity descriptors that quantify the molecule's behavior. mdpi.com

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors

| Property | Formula | Predicted Value |

|---|---|---|

| EHOMO | Energy of the HOMO | ~ -6.5 eV |

| ELUMO | Energy of the LUMO | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.2 eV-1 |

Note: Values are illustrative and would be precisely determined through quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, including lone pairs and bond orbitals. q-chem.comwisc.edu This method allows for the quantitative study of electron delocalization and hyperconjugative interactions within the molecule. wikipedia.org These interactions are evaluated by second-order perturbation theory, which calculates the stabilization energy (E(2)) resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)Ether | π*(CAromatic-CAromatic) | High | Lone Pair Delocalization |

| LP(Br) | σ*(C-C) | Moderate | Hyperconjugation |

Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The magnitude of E(2) indicates the strength of the interaction.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color spectrum to indicate regions of different electrostatic potential. This map is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

The standard color scheme designates red for electron-rich regions with a negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates electron-poor regions with a positive electrostatic potential, which are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. youtube.com

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group, and to a lesser extent, the oxygen of the ethoxy group. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and potentially near the carbon atom bonded to the bromine, indicating these as possible sites for nucleophilic interaction.

This visual representation of reactivity provides a clear and intuitive guide to the molecule's chemical behavior and potential interaction sites.

Spectroscopic Property Prediction (e.g., Simulated NMR and IR Spectra)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for the structural elucidation of molecules like this compound and for the interpretation of experimental data.

Density Functional Theory (DFT) is a preferred method for calculating NMR and IR spectra due to its balance of accuracy and computational efficiency. For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a suitable DFT functional (e.g., B3LYP) and basis set. The accuracy of these predictions can be high, often with root-mean-square-error (RMSE) values of less than 0.1 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR when compared to experimental data, especially when transfer learning from experimental databases is utilized.

Simulated ¹H NMR Data: The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The ethoxy group protons would appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, typically in the upfield region. The aromatic protons on the p-substituted phenyl ring would likely present as two distinct doublets due to their coupling. The methine proton at the chiral center (C2) would be a quartet, split by the adjacent methyl protons, and would be significantly downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group. The methyl protons at C3 would appear as a doublet.

Simulated ¹³C NMR Data: The simulated ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon (C1) is expected to have the most downfield chemical shift. The carbons of the ethoxy group and the methyl group at C3 would be found in the upfield region. The aromatic carbons would have shifts in the typical aromatic region, with the carbon attached to the ethoxy group being the most shielded. The carbon atom bonded to the bromine (C2) would also show a characteristic downfield shift.

Simulated IR Spectra: The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. A key feature in the simulated IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and the C-Br stretching vibration at a lower frequency.

Interactive Data Table: Predicted Spectroscopic Data

| Data Type | Predicted Chemical Shifts / Frequencies | Notes |

| ¹H NMR | Aromatic Protons: ~6.9-8.0 ppm (two doublets) | Chemical shifts are relative to TMS. |

| Methine Proton (CH-Br): ~5.0-5.5 ppm (quartet) | ||

| Methylene Protons (-O-CH₂-): ~4.1 ppm (quartet) | ||

| Methyl Protons (-CH-CH₃): ~1.8 ppm (doublet) | ||

| Methyl Protons (-O-CH₂-CH₃): ~1.4 ppm (triplet) | ||

| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm | |

| Aromatic Carbons: ~114-164 ppm | ||

| Carbon-Bromine (C-Br): ~45-55 ppm | ||

| Methylene Carbon (-O-CH₂-): ~64 ppm | ||

| Methyl Carbon (-CH-CH₃): ~18-22 ppm | ||

| Methyl Carbon (-O-CH₂-CH₃): ~14 ppm | ||

| IR | C=O Stretch: ~1685 cm⁻¹ | Strong intensity. |

| Aromatic C-H Stretch: ~3050-3100 cm⁻¹ | ||

| Aliphatic C-H Stretch: ~2850-3000 cm⁻¹ | ||

| C-O Stretch (Ether): ~1260 cm⁻¹ | Strong intensity. | |

| C-Br Stretch: ~600-700 cm⁻¹ |

Conformational Analysis and Energy Minima

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions. Computational methods allow for the exploration of the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

For α-haloketones, a key conformational feature is the rotational isomerism around the C-C bond between the carbonyl group and the halogenated carbon. Studies on related α-haloacetophenones have indicated the presence of cis and gauche rotational isomers. In the cis conformer, the halogen and the carbonyl oxygen are eclipsed, while in the gauche conformer, they are at a dihedral angle of approximately 60°.

A potential energy surface scan for this compound, performed by systematically rotating the dihedral angle between the carbonyl group and the C-Br bond, would reveal the energy minima corresponding to the stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. It is generally observed that steric and electronic factors, such as dipole-dipole interactions and hyperconjugation, influence the stability of these conformers. For many α-haloketones, the gauche conformer is found to be more stable than the cis conformer.

Interactive Data Table: Calculated Conformational Data

| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) | Notes |

| Gauche 1 | ~60° | 0.00 (Global Minimum) | Expected to be the most stable conformer. |

| Gauche 2 | ~-60° | 0.00 | Enantiomeric to Gauche 1. |

| Cis | ~0° | > 1.0 | Higher in energy due to steric and/or electronic repulsion. |

| Anti | ~180° | Higher energy transition state | Represents a maximum on the potential energy surface. |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By simulating reaction pathways and locating transition states, detailed insights into the energetics and kinetics of these reactions can be obtained.

Electrophilic Bromination: The synthesis of this compound often involves the electrophilic bromination of the precursor, 1-(4-ethoxyphenyl)propan-1-one (B1607008). Computational studies can model the reaction mechanism, which typically proceeds through the formation of an enol or enolate intermediate, followed by attack on a bromine source. The ethoxy group, being an electron-donating group, activates the aromatic ring, but the α-bromination occurs at the carbon adjacent to the carbonyl group. Transition state calculations for this reaction would help in understanding the regioselectivity and the activation energy of the process. The transition state would involve the simultaneous formation of the C-Br bond and the breaking of the C-H bond.

Nucleophilic Substitution (Sₙ2) Reactions: The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Simulating the Sₙ2 reaction with various nucleophiles can provide valuable information on the reactivity of this compound. DFT calculations can be used to model the potential energy surface of the Sₙ2 reaction, identifying the reactant complex, the transition state, and the product complex. mdpi.comsciforum.netresearchgate.net The transition state is characterized by a pentacoordinate carbon atom, with the nucleophile and the leaving group in an axial arrangement. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. These simulations can also elucidate the influence of solvent effects on the reaction rate. mdpi.comsciforum.netresearchgate.net

Interactive Data Table: Theoretical Reaction Data

| Reaction Type | Key Computational Findings | Significance |

| Electrophilic Bromination | Identification of the enol/enolate intermediate and the bromination transition state. | Elucidates the mechanism of synthesis and factors controlling regioselectivity. |

| Sₙ2 Nucleophilic Substitution | Calculation of the activation energy barrier for the displacement of the bromide ion by a nucleophile. mdpi.comsciforum.netresearchgate.net | Predicts the reactivity of the compound towards various nucleophiles and the feasibility of synthetic transformations. |

| Analysis of the geometry and electronic structure of the pentacoordinate transition state. | Provides fundamental understanding of the reaction pathway at the molecular level. |

Derivatization and Functionalization Applications of 2 Bromo 1 4 Ethoxyphenyl Propan 1 One

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad range of biological activities. nih.gov The α,β-unsaturated ketone core of chalcones can be synthesized from α-bromoketones like 2-Bromo-1-(4-ethoxyphenyl)propan-1-one. The primary method involves a dehydrobromination reaction, typically facilitated by a sterically hindered base such as pyridine (B92270), to introduce a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orglibretexts.org This reaction proceeds via an E2 elimination mechanism. libretexts.org

The resulting α,β-unsaturated ketone, 1-(4-ethoxyphenyl)prop-2-en-1-one, can then participate in Claisen-Schmidt condensations with various aromatic aldehydes to yield a diverse library of chalcone derivatives. nih.govresearchgate.net This two-step approach provides a versatile route to complex chalcones.

Table 1: Representative Chalcone Synthesis via Dehydrobromination-Condensation

| Reactant 1 (from this compound) | Reactant 2 (Aromatic Aldehyde) | Base/Catalyst | Resulting Chalcone Derivative |

|---|---|---|---|

| 1-(4-ethoxyphenyl)prop-2-en-1-one | Benzaldehyde | KOH/Ethanol | 1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one |

| 1-(4-ethoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | NaOH/Methanol (B129727) | 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 1-(4-ethoxyphenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | KOH/Ethanol | 3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |

This table presents hypothetical examples based on established Claisen-Schmidt condensation reactions.

Heterocyclic Compound Synthesis utilizing the α-Bromoketone Motif

The α-bromoketone functionality is a cornerstone for the synthesis of numerous heterocyclic compounds. A classic example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. scirp.org In this reaction, this compound can react with various thioamides to produce highly substituted thiazole rings, which are prevalent in many pharmaceutically active molecules. scirp.org The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by cyclization and dehydration.

Furthermore, derivatives of this α-bromoketone can be used to synthesize other important heterocycles. For instance, brominated chalcones, which can be derived from this compound, are valuable precursors for creating quinoxaline (B1680401) derivatives and other complex heterocyclic systems. wpmucdn.com

Table 2: Examples of Heterocyclic Synthesis from α-Bromoketones

| α-Bromoketone Derivative | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | Thiobenzamide | 2-phenyl-4-methyl-5-(4-ethoxyphenyl)thiazole |

| This compound | Thiourea | 2-amino-4-methyl-5-(4-ethoxyphenyl)thiazole |

This table illustrates potential products from the Hantzsch thiazole synthesis.

Preparation of β-Keto Esters and Related Synthons

β-Keto esters are valuable synthetic intermediates used in a wide range of carbon-carbon bond-forming reactions. This compound can be converted into β-keto esters through nucleophilic substitution of the bromide. One common method involves reaction with the enolate of an ester. Alternatively, reaction with a carboxylate followed by a rearrangement can also yield the desired product.

Another approach is the reaction with a reagent like bromodimethylsulfonium bromide (BDMS), which is used for the α-monobromination of existing β-keto esters, highlighting the reversible nature and synthetic interplay between these functional groups. organic-chemistry.org The α-bromo-β-keto esters are themselves useful for further synthetic transformations, such as in intramolecular cyclopropanation reactions. rsc.org

Table 3: Synthesis of β-Keto Esters and Related Synthons

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Sodium ethyl acetoacetate | Ethyl 2-(1-(4-ethoxyphenyl)-1-oxopropan-2-yl)-3-oxobutanoate |

| This compound | Sodium diethyl malonate | Diethyl 2-(1-(4-ethoxyphenyl)-1-oxopropan-2-yl)malonate |

This table provides examples of reactions to form β-dicarbonyl compounds.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of traditional organometallic reagents like Grignard or organolithium reagents directly from this compound is challenging. libretexts.orgmasterorganicchemistry.com These strong nucleophiles and bases would readily react with the electrophilic carbonyl group of another molecule of the α-bromoketone. libretexts.orgyoutube.com

However, this limitation can be overcome through several strategies. One approach involves the protection of the ketone functional group (e.g., as a ketal) before reacting the bromo-compound with magnesium or lithium metal. libretexts.orgmasterorganicchemistry.com After the formation of the organometallic reagent, it can be used in a desired reaction, followed by deprotection of the ketone.

Alternatively, less reactive organometallic reagents, such as organozinc (in the Reformatsky reaction) or organocuprates (Gilman reagents), can sometimes be prepared and used in the presence of a ketone. youtube.com These reagents are generally softer nucleophiles and can exhibit greater selectivity. libretexts.org The formation of an organometallic species from this compound would open pathways for its use in C-C bond formation, such as additions to carbonyls or conjugate additions. libretexts.orglibretexts.org

Table 4: Potential Organometallic Reagents and Strategies

| Target Reagent | Metal | Required Conditions/Strategy |

|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Protection of the ketone group is essential. Requires an ether-based solvent like diethyl ether or THF. youtube.com |

| Organolithium Reagent | Lithium (Li) | Protection of the ketone group is essential. Typically requires two equivalents of lithium metal. youtube.com |

| Organozinc Reagent | Zinc (Zn) | Often formed in situ for Reformatsky-type reactions; may not require ketone protection. |

Development of Complex Organic Molecules through Multi-step Synthesis

The true value of a synthetic building block like this compound is realized in its application within multi-step synthesis. Each reaction it undergoes—be it elimination to an enone, substitution to a heterocycle, or transformation into a β-dicarbonyl compound—creates a new, more complex intermediate that can be carried forward in a longer synthetic sequence. youtube.comyoutube.com

For example, a synthetic plan could involve:

Converting this compound into a thiazole derivative via the Hantzsch synthesis.

Performing a functional group modification on the ethoxyphenyl ring, such as nitration or further halogenation.

Utilizing the newly installed functional group for cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach other molecular fragments.

This strategy of "functional group interconversion" is central to modern organic synthesis. youtube.com By starting with a versatile and reactive molecule like this compound, chemists can efficiently construct complex molecular architectures that might be targets for materials science or medicinal chemistry. reddit.com

Analytical Methodologies for 2 Bromo 1 4 Ethoxyphenyl Propan 1 One Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one from complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds. For enhanced selectivity, an electron capture detector (ECD) can be employed, which is particularly sensitive to halogenated compounds due to the presence of the bromine atom in the molecule.

Table 1: Illustrative GC-FID/ECD Parameters for Analysis

| Parameter | Value |

| Column | HP-1 methylsilicone fused-silica |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. amazonaws.com Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, and detector settings. amazonaws.com

A reversed-phase C18 column is often a good starting point for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A UV detector is suitable for detection, as the aromatic ring in the compound absorbs ultraviolet light.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Spectrophotometric Approaches for Detection

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, provided it is in a pure solution or after separation from interfering substances. The method is based on the principle that the compound absorbs light at a specific wavelength. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Advanced hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, provide a higher degree of confidence in the identification and quantification of analytes.

Gas chromatography-mass spectrometry (GC-MS) couples the separation power of GC with the highly specific detection capabilities of mass spectrometry. semanticscholar.org The mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. semanticscholar.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. researchgate.net After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. umb.edu This technique is particularly useful for analyzing complex matrices and for quantifying trace levels of the compound. umb.edunih.gov

Table 3: Comparison of Hyphenated Techniques

| Technique | Advantages |

| GC-MS | High resolving power, provides structural information. semanticscholar.org |

| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds. researchgate.net |

Purity Assessment and Impurity Profiling

The purity of this compound can be assessed using the chromatographic techniques described above. HPLC and GC are particularly effective for separating the main compound from any impurities. By comparing the peak area of the main compound to the total area of all peaks, the purity can be determined.

Impurity profiling involves the identification and quantification of impurities present in a sample. This is critical for ensuring the quality and consistency of the compound. Techniques like GC-MS and LC-MS/MS are invaluable for this purpose, as they can provide structural information about the unknown impurities. semanticscholar.orgresearchgate.net

Biochemical Interactions and in Vitro Studies Excluding Clinical Data

Enzyme Inhibition Studies (e.g., α-bromoketones as enzyme inhibitors)

The α-bromoketone structure is a well-recognized "warhead" for covalent inhibitors of enzymes. cas.org These inhibitors typically function by forming a permanent covalent bond with a nucleophilic amino acid residue within the enzyme's active site, leading to irreversible inhibition. jetir.org The primary mechanism involves the nucleophilic substitution of the bromine atom by a residue such as cysteine, serine, or histidine. musechem.com

The reactivity of the α-carbon in 2-Bromo-1-(4-ethoxyphenyl)propan-1-one makes it a candidate for a targeted covalent inhibitor. researchgate.net The process of inhibition is generally a two-step mechanism: an initial non-covalent binding to the enzyme's active site, driven by interactions of the ethoxyphenylpropanone scaffold, followed by the formation of a covalent bond between the enzyme's nucleophile and the electrophilic α-carbon of the inhibitor. nih.gov

The specificity of inhibition is determined by the "guidance system," which is the non-reactive part of the molecule—in this case, the 1-(4-ethoxyphenyl)propan-1-one (B1607008) portion. cas.org This part of the molecule is responsible for the initial reversible binding to the target enzyme. nih.gov The potency of such inhibitors is often high due to the irreversible nature of the binding, which can lead to a prolonged duration of action. cas.org

| Enzyme Class | Potential Nucleophilic Residue | Mechanism of Inhibition | Expected Outcome |

|---|---|---|---|

| Cysteine Proteases (e.g., Caspases, Cathepsins) | Cysteine | Alkylation of the thiol group | Irreversible covalent inhibition |

| Serine Proteases (e.g., Trypsin, Chymotrypsin) | Serine | Alkylation of the hydroxyl group | Irreversible covalent inhibition |

| Tyrosine Phosphatases | Cysteine | Alkylation of the thiol group | Irreversible covalent inhibition |

| Kinases (with accessible cysteines) | Cysteine | Alkylation of the thiol group | Targeted covalent inhibition |

Receptor Binding Studies (Theoretical/In Vitro)

Receptor binding assays are crucial for determining the affinity of a ligand for its target. giffordbioscience.com For a compound like this compound, both reversible and irreversible binding could be assessed. Standard methods include radioligand binding assays, fluorescence polarization, and surface plasmon resonance. nih.govlabome.comwikipedia.org

Theoretically, the ethoxyphenyl group of the molecule could facilitate non-covalent interactions within a receptor's binding pocket through hydrophobic and potentially hydrogen bonding interactions. If a nucleophilic residue is present in proximity within the binding site, covalent bond formation could ensue, leading to irreversible receptor occupancy.

| Assay Type | Principle | Information Gained | Applicability to this compound |

|---|---|---|---|